molecular formula C11H19BN2O2 B2612490 3,4-Dimethylpyrazole-5-boronic acid pinacol ester CAS No. 2368225-26-5

3,4-Dimethylpyrazole-5-boronic acid pinacol ester

Cat. No.: B2612490
CAS No.: 2368225-26-5
M. Wt: 222.1
InChI Key: QILLAYFMFSNWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester typically involves the reaction of 3,4-dimethylpyrazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group, which helps stabilize the boronic acid during the reaction . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,4-Dimethylpyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 3,4-Dimethylpyrazole-5-boronic acid pinacol ester exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic molecules .

Comparison with Similar Compounds

3,4-Dimethylpyrazole-5-boronic acid pinacol ester is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-7-8(2)13-14-9(7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILLAYFMFSNWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.